molecular formula C22H17NO B10842549 3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine

3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine

Cat. No.: B10842549
M. Wt: 311.4 g/mol
InChI Key: SQTORKYTOSOTPB-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine is an organic compound that features a naphthalene ring substituted with a methoxy group at the 6-position and a phenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine typically involves the coupling of 6-methoxynaphthalene with a suitable pyridine derivative. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 6-methoxynaphthalene with a halogenated pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-hydroxy-2-naphthyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and phenylpyridine groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxynaphthalen-2-yl)-5-phenylpyridine is unique due to the combination of its naphthalene and phenylpyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-5-phenylpyridine

InChI

InChI=1S/C22H17NO/c1-24-22-10-9-17-11-18(7-8-19(17)13-22)21-12-20(14-23-15-21)16-5-3-2-4-6-16/h2-15H,1H3

InChI Key

SQTORKYTOSOTPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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